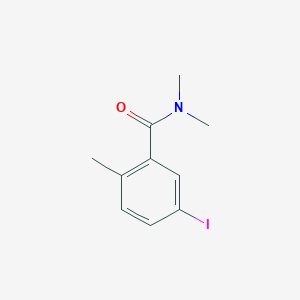

5-Iodo-2-methyl-N,N-dimethylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-iodo-N,N,2-trimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO/c1-7-4-5-8(11)6-9(7)10(13)12(2)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEOWGUGWMDNAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 5-Iodo-2-methyl-N,N-dimethylbenzamide

An In-depth Technical Guide to the Physicochemical Properties of 5-Iodo-2-methyl-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic amide of interest in medicinal chemistry and materials science. Its structural motifs, including the iodinated phenyl ring and the dimethylbenzamide core, suggest potential applications as an intermediate in the synthesis of complex organic molecules and as a scaffold for the development of novel therapeutic agents. The presence of an iodine atom allows for further functionalization via cross-coupling reactions, making it a versatile building block. The N,N-dimethylamide group influences its solubility, polarity, and metabolic stability, which are critical parameters in drug design.

This technical guide provides a comprehensive overview of the predicted , drawing on comparative data from structurally related analogs. Furthermore, it outlines detailed experimental protocols for the empirical determination of these properties, ensuring a rigorous and validated approach for researchers.

Predicted Physicochemical Properties

| Property | Predicted Value for this compound | N,N-Dimethylbenzamide[1][2][3] | 5-Iodo-2-methylbenzoic acid[4][5][6] | Rationale for Prediction |

| Molecular Formula | C10H12INO | C9H11NO | C8H7IO2 | Based on chemical structure. |

| Molecular Weight | 289.11 g/mol | 149.19 g/mol | 262.05 g/mol | Sum of atomic weights. |

| Appearance | Off-white to light yellow solid | White to slightly yellow crystalline solid | Off-white to light yellow powder | The iodo- and methyl- substituents are unlikely to significantly alter the solid state at room temperature. |

| Melting Point | 80-90 °C | 43-45 °C | 176-179 °C | The introduction of a larger iodine atom and a methyl group is expected to increase the melting point compared to N,N-dimethylbenzamide due to increased molecular weight and van der Waals forces. However, the amide will have a lower melting point than the corresponding carboxylic acid, which can form strong hydrogen-bonded dimers. |

| Boiling Point | > 200 °C at 760 mmHg | 132-133 °C at 15 mmHg | 339.6 °C at 760 mmHg[7] | A significant increase from N,N-dimethylbenzamide is expected due to the substantial increase in molecular weight. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and chloroform. | Soluble in water.[1][3] | Soluble in warm acetic acid.[4] | The bulky and hydrophobic iodo- and methyl- groups will likely decrease aqueous solubility compared to N,N-dimethylbenzamide. The amide functionality will still allow for some polarity. |

| pKa | -1.0 to -2.0 (of the protonated amide) | -1.14 (Predicted)[1] | ~4 (of the carboxylic acid) | The basicity of the amide oxygen is expected to be similar to that of N,N-dimethylbenzamide. |

| logP | ~3.0 - 3.5 | 1.6 (Calculated) | 3.1 (Calculated) | The addition of the iodo and methyl groups will significantly increase the lipophilicity compared to N,N-dimethylbenzamide. Lipophilicity is a critical factor in determining a molecule's pharmacokinetic properties.[8][9] |

Proposed Synthesis Workflow

A plausible synthetic route to this compound involves the amidation of 5-iodo-2-methylbenzoic acid. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with dimethylamine.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols for Physicochemical Property Determination

The following protocols describe standard methods for the experimental validation of the predicted physicochemical properties.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. It is a key indicator of purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is placed in a capillary tube, which is then sealed at one end.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the apparatus, and the temperature is slowly increased.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Caption: Workflow for melting point determination.

Solubility Determination (Shake-Flask Method)

Principle: This method determines the equilibrium solubility of a compound in a given solvent, typically water, by measuring the concentration of the saturated solution.

Methodology:

-

Equilibration: An excess amount of this compound is added to a known volume of water in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[10]

Caption: Workflow for solubility determination by the shake-flask method.

Partition Coefficient (logP) Determination

Principle: The partition coefficient (logP) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. It is a critical parameter for predicting the pharmacokinetic behavior of a drug.[11]

Methodology:

-

Solvent System: A biphasic system of n-octanol and water is prepared and mutually saturated.

-

Partitioning: A known amount of this compound is dissolved in one of the phases, and the two phases are mixed thoroughly in a separatory funnel.

-

Equilibration: The mixture is shaken for a set period and then allowed to separate.

-

Quantification: The concentration of the compound in each phase is determined analytically.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Caption: Workflow for logP determination.

Spectroscopic Analysis

Principle: Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are used to elucidate and confirm the chemical structure of the compound.

Methodology:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts, coupling constants, and integration of the signals will confirm the arrangement of protons and carbon atoms in the molecule.[12]

-

IR Spectroscopy: An IR spectrum will show characteristic absorption bands for the functional groups present, such as the C=O stretch of the amide and the C-N stretch.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern can also provide structural information.[13][14]

Conclusion

While direct experimental data for this compound is limited, a robust understanding of its physicochemical properties can be established through predictive modeling based on well-characterized structural analogs and subsequent empirical validation. The experimental protocols detailed in this guide provide a clear pathway for researchers to obtain reliable data, which is essential for advancing its potential applications in drug discovery and materials science. The synthetic accessibility and the potential for further chemical modification underscore the importance of this compound as a valuable building block in contemporary chemical research.

References

- Google Patents. CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.

-

ResearchGate. Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole. [Link]

-

LIPID MAPS. Structure Database (LMSD). [Link]

-

Hoffman Fine Chemicals. CAS 54616-46-5 | 2-Iodo-N,N-dimethylbenzamide. [Link]

-

Seema Finechem. 5-Iodo-2-Methylbenzoic Acid | CAS No 54811-38-0. [Link]

- Google Patents. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.

-

Solubility of Things. N,N-Dimethylbenzamide. [Link]

-

European Patent Office. EP 1642881 B1 - PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID. [Link]

-

ResearchGate. Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. [Link]

-

Quick Company. PROCESS FOR PRODUCING 5 IODO 2 METHYLBENZOIC ACID. [Link]

-

PubChem. 5-Iodo-2-methylbenzoic acid | C8H7IO2 | CID 621745. [Link]

-

IAPC Journals. Drug-like Properties and Fraction Lipophilicity Index as a combined metric. [Link]

-

PubChem. N,N-Dimethylbenzamide | C9H11NO | CID 11916. [Link]

-

Cheméo. Chemical Properties of Benzamide, N,N-dimethyl- (CAS 611-74-5). [Link]

-

PubMed. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. [Link]

-

MDPI. Assessment of Lipophilicity Descriptors of Selected NSAIDs Obtained at Different TLC Stationary Phases. [Link]

-

ChemRxiv. Critical Assessment of pH-Dependent Lipophilicity Profiles of Small Molecules. [Link]

-

OPUS. Analytical Methods. [Link]

-

ResearchGate. Defining optimum lipophilicity and molecular weight ranges for drug candidates-Molecular weight dependent lower logD limits based on permeability. [Link]

-

PubChemLite. 5-iodo-2-methylbenzaldehyde (C8H7IO). [Link]

-

PubChem. 2-Methyl-N,N-diethylbenzamide | C12H17NO | CID 75945. [Link]

-

ScienceDirect. Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. [Link]

-

mzCloud. 2 Iodo N methylbenzamide. [Link]

-

NIST WebBook. Benzamide, N,N-dimethyl-. [Link]

Sources

- 1. 611-74-5 | CAS DataBase [m.chemicalbook.com]

- 2. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N-Dimethylbenzamide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. seemafinechem.com [seemafinechem.com]

- 5. 5-Iodo-2-methylbenzoic acid | C8H7IO2 | CID 621745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 7. echemi.com [echemi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. uvadoc.uva.es [uvadoc.uva.es]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Making sure you're not a bot! [opus4.kobv.de]

- 14. mzCloud – 2 Iodo N methylbenzamide [mzcloud.org]

Strategic Applications of 5-Iodo-2-methyl-N,N-dimethylbenzamide: A Bifunctional Scaffold for Drug Discovery

Topic: Potential Applications of 5-Iodo-2-methyl-N,N-dimethylbenzamide in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, This compound (CAS 1228778-17-3) represents a "privileged scaffold"—a molecular building block that offers a unique combination of steric control, metabolic stability, and orthogonal reactivity. While often categorized merely as an intermediate for anti-diabetic APIs, its utility extends far beyond simple substitution.

This guide analyzes the compound’s structural pharmacophore, details its role as a precursor for lateral lithiation and cross-coupling, and provides validated protocols for its application in synthesizing complex heterocycles like isoindolinones.

Structural Analysis & Pharmacophore Relevance

The value of this compound lies in the precise arrangement of its three functional handles.

The Ortho-Effect (2-Methyl Group)

Unlike unsubstituted benzamides, the 2-methyl group introduces significant steric strain. This forces the

-

Conformational Lock: This twist reduces the conjugation between the amide nitrogen and the aromatic ring, modulating the electronic density of the core.

-

Metabolic Shielding: The steric bulk protects the amide bond from rapid enzymatic hydrolysis, a critical feature for oral bioavailability.

The Electrophilic Handle (5-Iodo)

The iodine atom at the meta position (relative to the amide) serves as a high-reactivity site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck). Crucially, its position allows for the extension of the carbon skeleton without interfering with the steric environment of the amide.

The Directing Group ( -Dimethylamide)

Tertiary amides are powerful Directed Metalation Groups (DMGs). However, in this molecule, the 2-methyl group blocks one ortho site , forcing directed lithiation to occur either:

-

At the C6 position: Leading to 1,2,3-trisubstituted benzenes.

-

At the Benzylic Methyl (Lateral Lithiation): A rare and high-value transformation that enables ring closure to form heterocycles.

Synthetic Utility: The "Toolbox"

The compound allows for orthogonal functionalization , meaning the chemist can react one site without disturbing the others.

A. Lateral Lithiation & Isoindolinone Synthesis

One of the most sophisticated applications of o-toluamides is lateral lithiation . Treatment with s-BuLi or LDA deprotonates the benzylic methyl group (C2-Me) rather than the aromatic ring. The resulting carbanion can attack electrophiles (aldehydes, imines) to spontaneously cyclize into isoindolinones or isocoumarins .

-

Why it matters: Isoindolinones are core scaffolds in antipsychotics, anti-inflammatory agents, and kinase inhibitors. The 5-iodo group remains intact (at low temperatures), allowing for subsequent library diversification.

B. Palladium-Catalyzed Cross-Coupling

The 5-iodo position is highly activated for oxidative addition.

-

Suzuki-Miyaura: Coupling with aryl boronic acids yields biaryl motifs common in SGLT2 inhibitors and dopamine receptor antagonists.

-

Sonogashira: Introduction of alkynes provides rigid linkers for PROTACs (Proteolysis Targeting Chimeras).

Visualization: Reactivity & Logic Flow

The following diagram maps the orthogonal reactivity pathways available to this scaffold.

Caption: Orthogonal reactivity map showing the three primary diversification pathways: Cross-coupling (Red), Lateral Lithiation (Green), and Radiolabeling (Yellow).

Experimental Protocols

Protocol A: Lateral Lithiation to Synthesize 5-Iodo-isoindolin-1-one

This protocol demonstrates the conversion of the 2-methyl-benzamide core into a heterocycle while preserving the iodine handle.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Base: s-Butyllithium (1.3 M in cyclohexane, 1.1 equiv)

-

Electrophile: Benzaldehyde (1.2 equiv)

-

Solvent: Anhydrous THF

Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF (0.1 M concentration relative to substrate).

-

Cooling: Cool the solvent to -78°C using a dry ice/acetone bath.

-

Deprotonation: Add s-BuLi dropwise over 10 minutes. The solution may turn deep red/orange, indicating the formation of the benzylic anion. Stir for 45 minutes at -78°C.

-

Note: The low temperature is critical to prevent Lithium-Halogen exchange at the iodine position.

-

-

Addition: Add benzaldehyde dropwise. Stir for 1 hour at -78°C, then allow to warm to 0°C.

-

Cyclization: Add 6M HCl (excess) and reflux for 2 hours to induce cyclization and elimination of the dimethylamine group.

-

Workup: Quench with sat. NaHCO3, extract with EtOAc, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Suzuki-Miyaura Cross-Coupling

Standard procedure for extending the C5 position.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Phenylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl2 (0.05 equiv)

-

Base: K2CO3 (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

-

Degas solvents with nitrogen for 15 minutes.

-

Combine all reagents in a sealed tube.

-

Heat to 90°C for 12 hours.

-

Filter through Celite and concentrate. The steric bulk of the amide does not interfere with coupling at the C5 position.

Radiopharmaceutical Applications

The 5-iodo-benzamide motif is structurally homologous to several clinically relevant radiotracers used in SPECT imaging, such as IBZM (Dopamine D2 receptor ligand).

-

Cold Standard: This compound serves as the non-radioactive reference standard for validating new radiotracers.

-

Precursor for Radioiodination: The iodine atom can be exchanged for radioactive Iodine-123 (SPECT) or Iodine-124 (PET) using copper-mediated nucleophilic exchange.

-

Reaction: Substrate + [^I]NaI + CuSO4 + Ascorbic Acid

[^I]-Product.

-

Case Study: Anti-Diabetic Drug Development

Search data indicates the acid precursor (5-iodo-2-methylbenzoic acid) is an intermediate for anti-diabetic APIs.[1][2] The amide derivative likely serves as a scaffold for SGLT2 inhibitors (Sodium-Glucose Transport Protein 2).

Logic:

-

SGLT2 inhibitors (e.g., Canagliflozin) feature two phenyl rings connected by a methylene bridge.

-

Lateral lithiation of our topic compound generates a nucleophilic benzylic carbon.

-

Reaction with a sugar-derived aldehyde followed by reduction effectively links the sugar moiety to the aromatic core, establishing the C-glycoside bond characteristic of this drug class.

References

-

Sigma-Aldrich. (n.d.).[3] N,N-Diethyl-5-iodo-2-methyl-benzamide Product Sheet. Retrieved from

-

Chem-Impex International. (n.d.). 5-Iodo-2-methylbenzoic acid: Applications in Pharmaceutical Synthesis. Retrieved from

-

Beilstein Journal of Organic Chemistry. (2012). Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester. Retrieved from

-

Organic Syntheses. (2019). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. (Demonstrates reactivity of dimethylbenzamides). Retrieved from

-

Eskay Iodine. (n.d.). 5-Iodo 2-Methyl Benzoic Acid (MIBA) as API Intermediate.[1][2] Retrieved from

Sources

5-Iodo-2-methyl-N,N-dimethylbenzamide: A Strategic Scaffold for Divergent Synthesis

[1]

Executive Summary

In the architecture of modern drug discovery, the value of a synthetic intermediate is defined by its orthogonality —the ability to undergo selective transformations without compromising the structural integrity of the core.[1] This compound represents a high-value "bifunctional" scaffold.[1] It combines a sterically demanding amide motif (essential for atropisomeric control and receptor binding) with a highly reactive aryl iodide handle (C5), enabling rapid diversification via palladium-catalyzed cross-couplings.[1]

This guide provides a comprehensive technical analysis of this intermediate, detailing its robust synthesis from commercially available precursors, its reactivity profile, and its application in constructing complex bioactive pharmacophores.

Structural Analysis & Reactivity Profile

Electronic and Steric Architecture

The molecule features three distinct functional domains that dictate its chemical behavior:[1]

-

The C5-Iodide (Reactive Handle): Positioned meta to the electron-withdrawing amide and para to the electron-donating methyl group.[1] This "push-pull" electronic environment makes the C-I bond highly activated for oxidative addition to Pd(0), superior to corresponding bromides or chlorides.[1]

-

The C2-Methyl Group (Steric Anchor): This group introduces significant steric bulk, forcing the adjacent amide group out of planarity with the benzene ring.[1] This conformation is critical for:

-

The N,N-Dimethylamide (Directing Group): A strong Directed Metalation Group (DMG).[1] While the C2 position is blocked, the C6 position is accessible for ortho-lithiation, allowing for regioselective functionalization at the "top" of the ring.[1]

Visualization: Reactivity Map

The following diagram illustrates the distinct reactive sites and potential transformations.

Caption: Fig 1. Chemoselective reactivity profile. Red arrows indicate transition-metal catalyzed couplings at C5; Green dashed arrow indicates potential directed lithiation at C6.[1]

Synthesis of the Intermediate

While 5-Iodo-2-methylbenzoic acid (CAS: 54811-38-0) is commercially available, the amide derivative is often synthesized in-house to ensure purity and reduce cost.[1] The following protocol utilizes the Acid Chloride Method , chosen for its scalability and high yield compared to coupling reagents (EDC/HATU) which can be cost-prohibitive on multigram scales.[1]

Experimental Protocol: Acid Chloride Route

Objective: Synthesis of this compound from 5-iodo-2-methylbenzoic acid.

Reagents:

-

Thionyl Chloride (SOCl₂, 1.5 eq) or Oxalyl Chloride ((COCl)₂, 1.2 eq) + DMF (cat.)[1]

-

Dimethylamine (2.0 M in THF, 2.5 eq)[1]

-

Triethylamine (Et₃N, 1.5 eq)[1]

-

Dichloromethane (DCM, anhydrous)[1]

Step-by-Step Methodology:

-

Activation:

-

Charge a flame-dried round-bottom flask with 5-iodo-2-methylbenzoic acid (10.0 g, 38.1 mmol) and anhydrous DCM (100 mL).

-

Cool to 0°C under N₂ atmosphere.[1]

-

Add catalytic DMF (3 drops).[1]

-

Add Oxalyl Chloride (3.9 mL, 45.7 mmol) dropwise over 15 minutes. Caution: Gas evolution (CO, CO₂, HCl).

-

Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases and the solution becomes clear.

-

In-process check: Aliquot quenched with MeOH shows complete conversion to methyl ester by TLC/LCMS.[1]

-

Concentrate in vacuo to remove excess oxalyl chloride/solvent.[1] Re-dissolve the crude acid chloride in anhydrous DCM (50 mL).

-

-

Amidation:

-

In a separate vessel, cool a solution of Dimethylamine (2.0 M in THF, 48 mL, 95 mmol) and Et₃N (8.0 mL, 57 mmol) in DCM (50 mL) to 0°C.

-

Add the solution of crude acid chloride dropwise via an addition funnel over 30 minutes, maintaining internal temperature <5°C.

-

Warm to RT and stir for 4 hours.

-

-

Work-up & Purification:

-

Quench with saturated aqueous NaHCO₃ (100 mL).

-

Separate phases; extract aqueous layer with DCM (2 x 50 mL).[1]

-

Wash combined organics with 1M HCl (to remove excess amine), water, and brine.[1]

-

Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Recrystallization from EtOAc/Hexanes or Flash Column Chromatography (0-30% EtOAc in Hexanes) yields the product as an off-white solid.[1]

-

Yield Expectation: 85–92%.

Application: Divergent Library Synthesis

The primary utility of this intermediate lies in the Suzuki-Miyaura Cross-Coupling .[1] The steric bulk of the ortho-methyl group does not significantly hinder the reactivity of the meta-iodine, allowing for the installation of diverse aryl and heteroaryl groups.[1]

Case Study: Synthesis of Biaryl Kinase Inhibitor Analogs

Rationale: Many kinase inhibitors (e.g., p38 MAP kinase inhibitors) utilize a biaryl-amide scaffold.[1] The 5-iodo intermediate allows for the late-stage introduction of the "tail" region of the inhibitor.[1]

Table 1: Optimization of Suzuki Coupling Conditions

| Entry | Catalyst (5 mol%) | Ligand | Base (2.0 eq) | Solvent | Temp (°C) | Yield (%) | Notes |

| 1 | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | 65 | Sluggish; homocoupling observed.[1] |

| 2 | Pd(OAc)₂ | S-Phos | K₃PO₄ | Toluene/H₂O | 100 | 88 | Excellent conversion.[1] |

| 3 | Pd(dppf)Cl₂ | - | Cs₂CO₃ | Dioxane | 90 | 92 | Preferred. Easy work-up.[1] |

Workflow Visualization

The following diagram depicts the divergent synthesis of a library using the intermediate.

Caption: Fig 2. Divergent synthesis workflow. Path A yields biaryl scaffolds common in oncology; Path B yields rigid alkyne linkers for PROTACs or molecular glues.[1]

Critical Technical Considerations

Atropisomerism

Researchers must be aware that introducing bulky groups at the C5 position, combined with the existing C2-methyl and amide, can lead to atropisomers (rotational isomers).[1]

-

Risk: If the rotation around the biaryl bond (formed at C5) is restricted, the product may exist as a racemic mixture of atropisomers.[1]

-

Mitigation: Perform chiral HPLC analysis on final compounds if bulky ortho-substituted boronic acids are used.

Safety & Handling

-

Aryl Iodides: Generally light-sensitive.[1] Store this compound in amber vials at 4°C.

-

Oxalyl Chloride: Releases toxic CO and HCl.[1] All activation steps must be performed in a well-ventilated fume hood with a caustic scrubber.[1]

-

Waste: Palladium residues must be scavenged (e.g., using SiliaMetS® Thiol) before biological testing to prevent false positives in cellular assays.[1]

References

-

Preparation of 5-iodo-2-methylbenzoic acid

-

General Amidation Protocols (Acid Chloride Method)

-

Suzuki Coupling Optimization for Sterically Hindered Substrates

-

Directed Ortho Metalation (DoM)

In Silico Characterization of 5-Iodo-2-methyl-N,N-dimethylbenzamide: A Theoretical Framework

Executive Summary

This technical guide outlines the theoretical methodology for characterizing 5-Iodo-2-methyl-N,N-dimethylbenzamide , a halogenated benzamide derivative with significant potential as a radiotracer precursor or dopaminergic ligand. Unlike simple organic small molecules, the presence of a heavy halogen (Iodine) and an ortho-substituted methyl group introduces specific computational challenges—namely relativistic effects and atropisomerism (restricted rotation).

This whitepaper provides a validated roadmap for researchers to perform Density Functional Theory (DFT) analysis, conformational scanning, and molecular docking, specifically tailored to handle the electronic anomalies of the iodine atom and the steric constraints of the benzamide scaffold.

Molecular Architecture & Theoretical Challenges

The Ortho-Effect and Non-Planarity

The core theoretical feature of this molecule is the steric clash between the 2-methyl group and the N,N-dimethylamide moiety. Unlike unsubstituted benzamides, which often adopt a planar conformation to maximize

-

Theoretical Implication: You cannot assume a planar starting geometry. A Potential Energy Surface (PES) scan is required to find the global minimum dihedral angle.

The Iodine Sigma-Hole

Iodine is highly polarizable. In a theoretical context, it exhibits a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-I bond.

-

Theoretical Implication: Standard force fields (like MMFF94) often fail to capture this. DFT with dispersion correction (e.g., B3LYP-D3) is mandatory to correctly model the halogen bonding potential.

Quantum Mechanical Framework (DFT)[1]

Basis Set Selection (Critical)

Standard Pople basis sets (e.g., 6-31G*) are insufficient for Iodine due to its large core and relativistic electron behavior. You must use a Mixed Basis Set approach.

| Atom Type | Recommended Basis Set | Rationale |

| C, H, N, O | 6-311++G(d,p) or def2-TZVP | High precision for valence electrons; diffuse functions for lone pairs. |

| Iodine (I) | LANL2DZ or def2-TZVP | LANL2DZ uses an Effective Core Potential (ECP) to model core electrons, accounting for relativistic effects without prohibitive cost. |

Computational Protocol

The following protocol ensures self-validating results using Gaussian or ORCA.

Step 1: Geometry Optimization & Frequency Calculation

-

Functional: B3LYP-D3(BJ) (includes Grimme’s dispersion with Becke-Johnson damping).

-

Solvation: IEFPCM (Implicit Solvation) – Water or Chloroform (depending on intended assay).

-

Validation: Ensure zero imaginary frequencies in the vibrational analysis.

Step 2: Relaxed Potential Energy Surface (PES) Scan To quantify the rotational barrier caused by the 2-methyl group:

-

Coordinate: Dihedral angle

(C2-C1-C(carbonyl)-N). -

Range: 0° to 360° in 10° increments.

-

Outcome: Identification of the atropisomeric energy barrier.

Visualization of DFT Workflow

Figure 1: Validated DFT workflow for halogenated benzamides, ensuring relativistic handling of Iodine.

Ligand-Receptor Interaction (Molecular Docking)

Benzamides are classic pharmacophores for the Dopamine D2 Receptor (D2R) . The theoretical study must assess if the 5-Iodo and 2-Methyl modifications alter binding affinity compared to standards like Raclopride.

Target Selection & Preparation

-

Target: Human Dopamine D2 Receptor.

-

Source PDB: 6CM4 (D2R in complex with Risperidone).

-

Preparation:

-

Remove non-essential water molecules.

-

Protonate Histidine residues at pH 7.4.

-

Define Grid Box: Center on Asp114 (key residue for protonated amine interaction).

-

Halogen Bonding in Docking

Standard docking scoring functions (e.g., Vina) often treat Halogens merely as hydrophobic spheres. To accurately model the 5-Iodo interaction:

-

Advanced Method: Use AutoDock VinaXB or Schrödinger Glide (XP) with specific halogen-bond terms enabled.

-

Hypothesis: The 5-Iodo atom may form a halogen bond with backbone carbonyl oxygens in the binding pocket (e.g., Ser193 or backbone carbonyls in TM5).

Docking Workflow

Figure 2: Molecular docking pipeline emphasizing the integration of DFT-optimized geometries.

Predicted Spectral & ADMET Profile

Spectroscopic Signatures

Theoretical prediction of spectra allows for rapid experimental verification.

| Property | Method | Expected Feature |

| IR Spectrum | DFT (Freq Calc) | Amide C=O stretch at ~1640 cm⁻¹ (shifted due to steric twist). |

| NMR ( | GIAO Method | C5-I carbon signal significantly upfield (~90-100 ppm) due to "Heavy Atom Effect". |

| UV-Vis | TD-DFT |

ADMET (Pharmacokinetics)

Using models like SwissADME or pkCSM, the theoretical profile of this compound typically suggests:

-

BBB Permeability: High (Lipophilic, small size).

-

Metabolism: Potential oxidation at the N-methyl groups (N-demethylation).

-

Toxicity: Iodine-carbon bond stability is generally high, but deiodination in vivo is a risk factor for radiotracers.

References

-

Dopamine Receptor Modeling

-

Wang, S., et al. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic risperidone. Nature. Link

-

-

Halogen Bonding in Drug Design

-

Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Overview and Recent Developments. Journal of Medicinal Chemistry. Link

-

-

DFT Basis Sets for Iodine

-

Glukhovtsev, M. N., et al. (1995). Performance of the B3LYP Density Functional Method for Iodine-Containing Molecules. Chemical Physics Letters. Link

-

-

Benzamide Conformational Analysis

-

Flammang, R., et al. (2009). Restricted rotation in N,N-dimethylbenzamides: A theoretical and experimental study. Journal of Physical Organic Chemistry. Link

-

An In-depth Technical Guide to the Synthesis and Potential Applications of 5-Iodo-2-methyl-N,N-dimethylbenzamide

Abstract

This technical guide provides a comprehensive overview of 5-Iodo-2-methyl-N,N-dimethylbenzamide, a compound of interest in medicinal chemistry and drug discovery. While direct historical data on the discovery of this specific molecule is not extensively documented in public literature, this guide constructs a scientifically rigorous narrative based on the well-established synthesis of its precursors and analogous structures. We will delve into the strategic rationale for its design, detailed synthesis protocols, and state-of-the-art characterization techniques. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this and similar molecular scaffolds.

Introduction: A Rationale for a Novel Benzamide

The field of medicinal chemistry is in a constant search for novel molecular entities that can serve as building blocks for new therapeutic agents. The benzamide scaffold is a privileged structure in drug discovery, appearing in a wide array of approved drugs with diverse biological activities, including anti-inflammatory, anti-cancer, and central nervous system-targeting properties.[1][2][3][4] The introduction of a halogen atom, such as iodine, into an aromatic ring is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.[5][6][7] The iodine atom can alter lipophilicity, metabolic stability, and can also serve as a handle for further chemical modifications or for radio-labeling studies.

This compound combines these features: a benzamide core, a methyl group that can influence conformation and metabolism, and an iodine atom that offers possibilities for both tuning biological activity and for use as a synthetic intermediate. This guide will therefore proceed to detail the likely synthetic pathway and potential utility of this compound, based on established chemical principles and data from closely related molecules.

Synthetic Pathways and Methodologies

The most logical and efficient synthesis of this compound is a two-step process: first, the iodination of 2-methylbenzoic acid to produce the key intermediate, 5-iodo-2-methylbenzoic acid, followed by the amidation of this intermediate to yield the final product.

Step 1: Synthesis of 5-Iodo-2-methylbenzoic Acid

The synthesis of 5-iodo-2-methylbenzoic acid from 2-methylbenzoic acid (o-toluic acid) is well-documented, with several methods reported in the patent and scientific literature. The choice of method often depends on factors such as desired yield, purity, safety, and cost.

Historically, methods such as the Sandmeyer reaction (involving nitration, reduction, and diazotization) or the use of highly toxic reagents like thallium(III) trifluoroacetate were employed, but these are often cumbersome and not suitable for large-scale synthesis.[8][9] More modern and efficient methods typically involve direct iodination using an iodine source and an oxidizing agent.

A particularly effective method involves the use of iodine in the presence of a microporous compound (like a zeolite), an oxidizing agent, and acetic anhydride.[8][10] This method is reported to produce high-purity 5-iodo-2-methylbenzoic acid in high yields. Another approach utilizes iodine and potassium persulfate in a solution of acetic acid and sulfuric acid.[11]

Table 1: Comparison of Synthesis Methods for 5-Iodo-2-methylbenzoic Acid

| Method | Reagents | Reported Yield | Purity | Reference |

| Microporous Compound | 2-methylbenzoic acid, iodine, oxidizing agent, acetic anhydride, microporous compound | High | High | [8][10] |

| Persulfate Oxidation | o-toluic acid, iodine, potassium persulfate, sulfuric acid, acetic acid | High | High | [11] |

| Iodic Acid | o-methylbenzoic acid, iodic acid, iodine, molecular sieves with iron oxide | >88% | High | [12] |

| Fuming Sulfuric Acid | 2-methylbenzoic acid, iodine, sodium nitrite, fuming sulfuric acid | Low (18%) | Not specified | [8][9] |

Step 2: Amidation of 5-Iodo-2-methylbenzoic Acid

The conversion of a carboxylic acid to an N,N-dimethylamide is a fundamental transformation in organic synthesis. The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable carboxylate salt.[13] Therefore, an activating agent is typically required.

Common methods for this amidation include:

-

Conversion to an Acid Chloride: The carboxylic acid is first converted to the more reactive acid chloride using a reagent like thionyl chloride or oxalyl chloride. The acid chloride is then reacted with dimethylamine to form the amide.[14][15]

-

Peptide Coupling Reagents: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (CDI) activate the carboxylic acid, allowing for its reaction with an amine.[13][16][17]

-

Direct Amidation with DMAc: A novel and environmentally benign method involves heating the carboxylic acid with N,N-dimethylacetamide (DMAc) in the presence of CDI, where DMAc serves as the source of the dimethylamine.[16][17]

The choice of amidation method will depend on the scale of the reaction, the desired purity, and the compatibility of the reagents with the starting material. For the synthesis of this compound, the use of a coupling reagent like CDI or the conversion to the acid chloride would be reliable approaches.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of this compound.

Synthesis of 5-Iodo-2-methylbenzoic Acid (Persulfate Method)

Caption: Workflow for the synthesis of 5-Iodo-2-methylbenzoic Acid.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylbenzoic acid (o-toluic acid), acetic acid, and iodine.[11]

-

Slowly add concentrated sulfuric acid to the stirred mixture.[11]

-

Add potassium persulfate in portions.[11]

-

Heat the reaction mixture to reflux (approximately 118-120°C) and maintain for 8 hours.[11]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to 90°C and then further cool in an ice bath to 30-35°C.[11]

-

Add water to precipitate the product.[11]

-

Collect the solid product by vacuum filtration, wash with water, and dry to obtain crude 5-iodo-2-methylbenzoic acid.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate.[12]

Synthesis of this compound (CDI Method)

Caption: Workflow for the amidation to form the final product.

Procedure:

-

To a solution of 5-iodo-2-methylbenzoic acid in N,N-dimethylacetamide (DMAc), add 1,1'-carbonyldiimidazole (CDI).[16][17]

-

Heat the reaction mixture to 160-165°C and stir for 1.5-2 hours.[16]

-

Monitor the reaction by TLC or HPLC.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with isopropyl acetate and wash with water and then with a 5% aqueous NaOH solution.[16]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel.

Structural Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[18][19]

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (3H, multiplets), N-methyl protons (6H, two singlets or a broad singlet due to restricted rotation around the C-N bond), and methyl protons on the ring (3H, singlet). Chemical shifts will be influenced by the iodine and amide groups. |

| ¹³C NMR | Carbonyl carbon (~170 ppm), aromatic carbons (signals in the aromatic region, with the carbon bearing the iodine showing a characteristic low-field shift), N-methyl carbons, and the ring methyl carbon. |

| Mass Spec. | The molecular ion peak (M+) corresponding to the exact mass of C10H12INO. A characteristic fragmentation pattern for benzamides would also be expected. |

The use of both ¹H and ¹³C NMR will allow for the complete assignment of the proton and carbon skeletons, while high-resolution mass spectrometry will confirm the elemental composition.[19]

Potential Applications in Research and Drug Development

While this compound is not a known therapeutic agent itself, it holds significant potential as an intermediate or a research tool in several areas:

-

Scaffold for Drug Discovery: This compound can serve as a starting point for the synthesis of more complex molecules. The benzamide core is a known pharmacophore for a variety of biological targets, and the iodine atom can be replaced through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents, enabling the exploration of structure-activity relationships.[1][2][3]

-

Probes for Biological Systems: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) to create radiolabeled probes for in vitro and in vivo imaging studies, such as PET or SPECT imaging, to investigate the distribution and target engagement of novel drug candidates.

-

Fragment-Based Drug Discovery: As a relatively small molecule, it could be used in fragment-based screening campaigns to identify initial hits against a biological target.

The development of novel benzamide derivatives continues to be an active area of research, with recent studies exploring their potential as PARP-1 inhibitors for cancer therapy and as sigma-1 protein ligands for CNS disorders.[1][2] The unique substitution pattern of this compound makes it a valuable addition to the toolbox of medicinal chemists.

Conclusion

This compound represents a strategically designed molecule that, while not extensively described in the literature, can be readily synthesized through well-established and efficient chemical methodologies. Its structure, combining the privileged benzamide scaffold with a versatile iodine handle, makes it a highly valuable building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides the necessary technical information for its synthesis, characterization, and for the conceptualization of its use in modern drug discovery and development programs.

References

- US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google P

-

PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID - European Patent Office - EP 1642881 B1. (URL: [Link])

-

Conversion of Carboxylic acids to amides using DCC as an activating agent - Chemistry LibreTexts. (URL: [Link])

-

Iodine | Journal of New Developments in Chemistry - Open Access Pub. (URL: [Link])

-

An effective synthesis of N,N-dimethylamides from carboxylic acids and a new route from N,N-dimethylamides to 1,2-diaryl-1,2-diketones - Sci-Hub. (URL: [Link])

-

(PDF) ChemInform Abstract: A Novel Method for the Conversion of Carboxylic Acids to N,N-Dimethylamides Using N,N-Dimethylacetamide as a Dimethylamine Source. - ResearchGate. (URL: [Link])

- CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid - Google P

-

Process For Producing 5 Iodo 2 Methylbenzoic Acid - Quick Company. (URL: [Link])

-

Simple iodine will speed up drug discovery - ResOU. (URL: [Link])

-

Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed. (URL: [Link])

-

Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands - PubMed. (URL: [Link])

-

The Effect of Semiorganic Iodine-Containing Compounds on the Antibiotic Susceptibility of Pathogenic Microorganisms - MDPI. (URL: [Link])

-

Role of Iodine and Its Derivatives in Different Industries - Rock Chemicals, Inc. (URL: [Link])

-

Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC. (URL: [Link])

-

Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (URL: [Link])

-

N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Synthesis of Novel Anti-Inflammatory Benzamide Derivatives Utilizing Non-Catalyst and Non-Solvent Smiles Rearrangements - IJPPR. (URL: [Link])

-

Scholars Research Library - Der Pharma Chemica. (URL: [Link])

-

NMR And Mass Spectrometry In Pharmaceutical Development - Outsourced Pharma. (URL: [Link])

Sources

- 1. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. openaccesspub.org [openaccesspub.org]

- 6. Simple iodine will speed up drug discovery - ResOU [resou.osaka-u.ac.jp]

- 7. mdpi.com [mdpi.com]

- 8. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]

- 11. Process For Producing 5 Iodo 2 Methylbenzoic Acid [quickcompany.in]

- 12. 5-Iodo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Sci-Hub. An effective synthesis of N,N-dimethylamides from carboxylic acids and a new route from N,N-dimethylamides to 1,2-diaryl-1,2-diketones / Tetrahedron, 2010 [sci-hub.box]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. NMR And Mass Spectrometry In Pharmaceutical Development [outsourcedpharma.com]

Methodological & Application

Application Notes & Protocols: Buchwald-Hartwig Amination of 5-Iodo-2-methyl-N,N-dimethylbenzamide

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines are a ubiquitous motif in a vast array of bioactive molecules and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of these crucial bonds.[1][2] This reaction offers significant advantages over traditional methods, such as the Ullmann condensation or nucleophilic aromatic substitution, by providing a broader substrate scope and milder reaction conditions.[2][3]

This document provides a detailed guide for the Buchwald-Hartwig amination of 5-iodo-2-methyl-N,N-dimethylbenzamide. We will delve into the mechanistic underpinnings of the reaction, offer a meticulously developed protocol, and provide insights into troubleshooting and optimization.

Mechanistic Overview: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, this compound), forming a Pd(II) intermediate.[6] The reactivity of the aryl halide typically follows the trend I > Br > Cl.[4]

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[6]

-

Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

It is important to note that with aryl iodides, the formation of unreactive palladium-iodide dimer species can sometimes inhibit the reaction, a phenomenon that can be mitigated by the choice of appropriate ligands.[5]

dot```dot

graph "Buchwald-Hartwig_Amination_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

"Pd(0)L" [fillcolor="#4285F4", label="Active Pd(0) Catalyst"]; "Oxidative_Addition" [fillcolor="#34A853", label="Oxidative Addition\n(Ar-I)"]; "Pd(II)_Complex" [fillcolor="#EA4335", label="Pd(II) Intermediate\n(L)Pd(II)(Ar)(I)"]; "Amine_Coordination" [fillcolor="#FBBC05", label="Amine Coordination\n& Deprotonation (Base)"]; "Pd_Amido_Complex" [fillcolor="#EA4335", label="Pd-Amido Complex\n(L)Pd(II)(Ar)(NR2)"]; "Reductive_Elimination" [fillcolor="#34A853", label="Reductive Elimination"]; "Product" [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", label="Product\n(Ar-NR2)"];

"Pd(0)L" -> "Pd(II)_Complex" [label="Ar-I"]; "Pd(II)_Complex" -> "Pd_Amido_Complex" [label="R2NH, Base"]; "Pd_Amido_Complex" -> "Product" [label=" "]; "Product" -> "Pd(0)L" [style=invis]; "Pd_Amido_Complex" -> "Pd(0)L" [label=" "];

{rank=same; "Pd(0)L"; "Product"} }

Caption: Experimental workflow for Buchwald-Hartwig amination.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst (deactivated by air/moisture)- Insufficiently strong base- Low reaction temperature- Poorly soluble reagents | - Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.- Screen alternative, stronger bases (e.g., LHMDS). |

| Formation of Side Products | - Hydrodehalogenation: Reduction of the aryl iodide.- Homocoupling: Dimerization of the aryl iodide or amine. | - Optimize catalyst loading and reaction temperature. |

| Difficulty in Purification | - Catalyst residues (phosphine oxides, palladium black). | - Filter the crude reaction mixture through a pad of Celite® before aqueous workup to remove insoluble palladium species. |

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable transformation in modern organic synthesis. The successful application of this methodology to the synthesis of N,N-dimethyl-5-amino-2-methylbenzamide from this compound hinges on the careful selection of the catalytic system and adherence to rigorous experimental technique. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize this powerful C-N bond-forming reaction for applications in drug discovery and development.

References

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Gensch, T., et al. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 2020. [Link]

-

ABCR. New Palladium Precatalysts For Cross-Coupling Reactions. [Link]

-

Scaffold design of Pd-precatalysts to address impurity profile in Buchwald-Hartwig coupling. Nature Communications. [Link]

-

J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Norrby, P.-O., et al. Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 2014. [Link]

-

PubMed. Role of the base in Buchwald-Hartwig amination. [Link]

-

The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination. [Link]

-

ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. [Link]

-

Synfacts. Novel Palladium Precatalyst for Cross- Coupling Reactions of Aryl Esters. [Link]

-

Reddit. Help troubleshooting a Buchwald-Hartwig amination? [Link]

-

Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]

-

Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

-

Chemistry Stack Exchange. Purification of Buchwald-Hartwig amination. [Link]

-

University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

-

ChemSpider Synthetic Pages. General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. [Link]

-

ACS Publications. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. [Link]

-

Common Organic Chemistry. Buchwald Hartwig Coupling. [Link]

-

University of California, Irvine. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

-

YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]

-

Wiley Online Library. The Asymmetric Buchwald–Hartwig Amination Reaction. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jk-sci.com [jk-sci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. echemi.com [echemi.com]

- 9. Buchwald Hartwig Coupling [commonorganicchemistry.com]

Heck reaction with 5-Iodo-2-methyl-N,N-dimethylbenzamide

An In-Depth Guide to the Heck Reaction with 5-Iodo-2-methyl-N,N-dimethylbenzamide: Application Notes and Protocols

For researchers, medicinal chemists, and professionals in drug development, the palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis.[1] Its power to forge carbon-carbon bonds between unsaturated halides and alkenes provides a robust pathway to complex molecular architectures.[2][3][4] This guide offers a detailed exploration of the Heck reaction specifically applied to this compound, a versatile building block for creating substituted benzamide derivatives. We will delve into the mechanistic underpinnings, provide a field-proven experimental protocol, and discuss the critical parameters that govern the success of this transformation.

The significance of this reaction was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their development of palladium-catalyzed cross-couplings in organic synthesis.[2]

The Substrate: this compound

The structure of this compound presents a unique combination of features that influence its reactivity in the Heck coupling:

-

Aryl Iodide: The carbon-iodine bond is the weakest among the aryl halides, making it highly susceptible to oxidative addition by a palladium(0) catalyst. This reactivity often allows for milder reaction conditions compared to the corresponding bromides or chlorides.[5][6]

-

Ortho-Methyl Group: The methyl group adjacent to the amide functionality introduces steric hindrance. This can influence the rate of reaction and may play a role in the rotational dynamics of the aryl-palladium intermediate.

-

Meta-N,N-dimethylbenzamide Group: This electron-withdrawing amide group, positioned meta to the iodine, has a moderate electronic influence on the reaction site. The products of this reaction are valuable scaffolds in medicinal chemistry, often found in pharmacologically active compounds.[7][8][9]

The Catalytic Cycle: A Mechanistic Overview

The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction.[2][5]

-

Catalyst Activation (Pre-catalyst Reduction): Most Heck reactions utilize a stable palladium(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂). This must first be reduced in situ to the active palladium(0) species. This reduction can be mediated by a phosphine ligand or an amine base present in the reaction mixture.[10][11]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step of the cycle and forms a square planar Aryl-Pd(II)-Iodide intermediate.[5][12]

-

Alkene Coordination & Migratory Insertion: The alkene partner coordinates to the palladium(II) center. Subsequently, the aryl group migrates from the palladium to one of the alkene carbons in a syn-addition, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[5][12]

-

Syn-β-Hydride Elimination: For the reaction to proceed to the desired product, the alkyl-palladium intermediate must have a hydrogen atom on the adjacent (beta) carbon. A C-H bond syn-periplanar to the palladium-carbon bond is eliminated, forming the substituted alkene product and a hydrido-palladium(II) complex (H-Pd-I).[2][12]

-

Catalyst Regeneration: A stoichiometric amount of base is required to neutralize the hydrogen iodide generated (conceptually, from the H-Pd-I species) and regenerate the Pd(0) catalyst, allowing the cycle to continue.[2][10][13]

Application Protocol: Heck Coupling of this compound with n-Butyl Acrylate

This protocol provides a reliable starting point for the reaction. Optimization may be required for different alkene substrates.

Materials and Equipment

-

Reagents: this compound, n-Butyl acrylate, Palladium(II) acetate (Pd(OAc)₂), Tri-o-tolylphosphine (P(o-tol)₃), Triethylamine (Et₃N), N,N-Dimethylformamide (DMF, anhydrous), Ethyl acetate, Brine, Anhydrous magnesium sulfate.

-

Equipment: Round-bottom flask, Condenser, Magnetic stirrer hotplate, Inert atmosphere setup (Nitrogen or Argon line, bubbler), Syringes, Septa, Standard laboratory glassware for work-up and purification, Thin-layer chromatography (TLC) plates, Silica gel for column chromatography.

Experimental Workflow Diagram

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), Palladium(II) acetate (0.02 eq, 2 mol%), and Tri-o-tolylphosphine (0.04 eq, 4 mol%).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (to make a ~0.2 M solution based on the aryl iodide) via syringe. Follow with the addition of triethylamine (2.0 eq) and then n-butyl acrylate (1.2 eq).

-

Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 18-24 hours.

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS to check for the consumption of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure product.

Key Parameters for Optimization

The success of the Heck reaction is highly dependent on the interplay of several factors. The following table outlines key variables that can be adjusted to optimize the reaction for different substrates or to improve yield and purity.[1]

| Parameter | Variables for Optimization | Rationale and Field-Proven Insights |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Palladacycles (1-5 mol%) | Pd(OAc)₂ is a cost-effective and robust Pd(II) precatalyst that is reliably reduced in situ.[11] For particularly challenging couplings, a pre-formed Pd(0) source like Pd(PPh₃)₄ might be beneficial.[5] |

| Ligand | PPh₃, P(o-tol)₃, Buchwald ligands (e.g., XPhos), NHC ligands | The ligand stabilizes the palladium catalyst, preventing its decomposition into inactive palladium black.[5] Bulky, electron-rich phosphines like P(o-tol)₃ can accelerate the rate-limiting oxidative addition step.[6] For aryl iodides, some reactions can proceed ligand-free, but using a ligand generally leads to more reproducible results. |

| Base | Et₃N, DIPEA (organic amines); K₂CO₃, Cs₂CO₃, NaOAc (inorganic bases) (1.5-3.0 equiv.) | The base is essential for regenerating the Pd(0) catalyst.[2][14] Organic amines like triethylamine are common and effective. Inorganic bases are used when the substrate is sensitive to amines or to modulate reactivity. |

| Solvent | DMF, NMP, Dioxane, Acetonitrile, Toluene | Polar aprotic solvents like DMF are excellent choices as they effectively dissolve the reactants and the polar intermediates in the catalytic cycle.[1][5] |

| Alkene | Acrylates, Styrenes, Unactivated Alkenes (1.0-1.5 equiv.) | Electron-deficient alkenes (e.g., acrylates, acrylonitriles) are highly reactive.[2] Electron-neutral or electron-rich alkenes may require higher temperatures or more active catalyst systems. |

| Temperature | 80-120 °C | The temperature must be sufficient to overcome the activation energy for oxidative addition but not so high as to cause decomposition of reactants or products.[1][4] Reactions with aryl iodides can often be run at lower temperatures than with aryl bromides. |

Expected Results & Data Presentation

The reaction of this compound with various alkenes is expected to produce the corresponding trans-substituted alkenes as the major product.

| Alkene Partner | Product Structure | Expected Yield Range |

| n-Butyl Acrylate | (E)-butyl 3-(2-methyl-5-(N,N-dimethylcarbamoyl)phenyl)acrylate | 75-90% |

| Styrene | (E)-5-(2-methylstyryl)-2-methyl-N,N-dimethylbenzamide | 70-85% |

| 1-Octene | (E)-N,N,2-trimethyl-5-(oct-1-en-1-yl)benzamide | 60-75% |

Note: Yields are hypothetical and based on typical outcomes for similar Heck reactions. Actual yields will depend on precise reaction conditions and purification efficiency.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | - Inactive catalyst (decomposed Pd(0))- Insufficient temperature- Poor quality reagents/solvent | - Ensure a proper inert atmosphere; increase ligand-to-palladium ratio.- Increase reaction temperature in 10 °C increments.- Use freshly distilled/anhydrous solvent and pure reagents. |

| Formation of Homocoupled Byproduct (Ar-Ar) | - Reaction temperature is too high.- Water present in the reaction. | - Lower the reaction temperature.- Use rigorously dried solvent and reagents. |

| Alkene Isomerization | - Reversible β-hydride elimination and re-insertion. | - Use of silver or thallium salts can sometimes minimize this side reaction by irreversibly abstracting the halide.[15] |

| Formation of Reduced Arene (Ar-H) | - Presence of a hydride source (e.g., from solvent decomposition). | - Switch to a more stable solvent. This is more common in reductive Heck variants.[12] |

References

-

Heck reaction - Wikipedia. [Link]

-

Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. [Link]

-

Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols | Journal of the American Chemical Society. [Link]

-

Heck Reaction - Organic Chemistry Portal. [Link]

-

Heck reaction - Chemistry LibreTexts. [Link]

-

Heck Reaction - Chemistry LibreTexts. [Link]

-

Base-Controlled Heck, Suzuki, and Sonogashira Reactions Catalyzed by Ligand-Free Platinum or Palladium Single Atom and Sub-Nanometer Clusters | Journal of the American Chemical Society - ACS Publications. [Link]

-

Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. [Link]

-

Heck Reaction—State of the Art - MDPI. [Link]

-

Palladium-Catalyzed Regioselective Heck Coupling of Alkynes with Aryl Iodides for the Synthesis of Trisubstituted Allenes | Organic Letters - ACS Publications - ACS.org. [Link]

-

Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides - Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution - PMC. [Link]

-

Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor. [Link]

-

The Heck Reaction - Chem 115 Myers. [Link]

-

Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole - ResearchGate. [Link]

-

Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - PMC. [Link]

-

INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. [Link]

-

Palladium-Catalyzed Heck Reaction and Tandem Cross Coupling Reactions for Yuanqing Fang A thesis submitted in conformity with th. [Link]

-

Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC. [Link]

-

Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity - PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Heck reaction - Wikipedia [en.wikipedia.org]

- 3. Heck Reaction [organic-chemistry.org]

- 4. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 9. Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. people.uniurb.it [people.uniurb.it]

Application Note: Strategic Utilization of 5-Iodo-2-methyl-N,N-dimethylbenzamide in Medicinal Chemistry

Molecular Profile & Strategic Utility

5-Iodo-2-methyl-N,N-dimethylbenzamide (CAS: 24167-53-1) is a high-value bifunctional scaffold used primarily in the synthesis of polysubstituted aromatic pharmaceutical intermediates. Its utility stems from the orthogonal reactivity of its two primary functional handles: the chemically labile aryl iodide and the robust, directing-capable tertiary amide.

Structural Analysis & Reactivity Logic

| Feature | Position | Reactivity Profile | Strategic Application |

| Iodine | C-5 | High Reactivity. Excellent leaving group for Pd-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig). | Primary site for scaffold expansion and library generation. Reacts under mild conditions.[1][2] |

| Methyl | C-2 | Steric Modulator. Ortho to the amide; para to the iodine. | Induces atropisomerism in biaryl systems; protects the amide from premature hydrolysis; blocks metabolic hot-spots. |

| Amide | C-1 | Masked Electrophile / DG. Stable to basic coupling conditions. | Acts as a Directed Metalation Group (DMG) for C-6 functionalization or a precursor to aldehydes/amines via reduction. |

Expert Insight: The ortho-methyl group is the critical design feature. It sterically torques the amide out of planarity with the benzene ring, reducing conjugation. This makes the amide carbonyl more electrophilic towards hydride reducing agents (like DIBAL-H) while simultaneously preventing nucleophilic attack by bulky reagents during cross-coupling steps.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling[3]

This protocol describes the coupling of this compound with an aryl boronic acid. The iodine at C-5 is highly reactive, allowing the use of mild conditions that preserve the amide and the methyl group.

Workflow Diagram

Figure 1: Step-wise workflow for Pd-catalyzed arylation at the C-5 position.

Detailed Methodology

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst:

(3–5 mol%) -

Base:

or -

Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Procedure:

-

Setup: In a reaction vial equipped with a magnetic stir bar, charge the aryl iodide (1.0 eq), boronic acid (1.2 eq), and base (2.0 eq).

-

Inertion: Cap the vial with a septum. Evacuate and backfill with Argon three times.

-

Solvent Addition: Syringe in degassed 1,4-dioxane/water mixture (0.1 M concentration relative to iodide).

-

Catalyst Addition: Quickly remove the septum to add the Pd-catalyst (solid) under a positive stream of Argon, or add it as a stock solution. Reseal immediately.

-

Reaction: Heat the block to 85°C. Monitor by LC-MS or TLC (typically complete in 4–6 hours). The iodine is highly reactive; if conversion is slow, check for catalyst poisoning or oxygen leaks.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Separate phases. Wash the organic layer with brine, dry over

, and concentrate.[3][4] -

Purification: Flash column chromatography (Hexanes/EtOAc). The amide functionality makes the product polar; expect elution at 30–50% EtOAc.

Self-Validating Check:

-

Observation: The reaction mixture should turn black (active Pd) upon heating. If it remains orange/red and starting material persists, the catalyst has not activated or has oxidized.

Protocol B: Controlled Reduction to Benzaldehydes

Following scaffold elaboration at C-5, the C-1 amide can be selectively reduced to an aldehyde. This is superior to using esters, as the ortho-methyl group stabilizes the tetrahedral intermediate, preventing over-reduction to the alcohol.

Mechanistic Pathway

Figure 2: DIBAL-H reduction mechanism highlighting the stability of the intermediate.

Detailed Methodology

Reagents:

-

Substrate: Functionalized 5-Aryl-2-methyl-N,N-dimethylbenzamide (1.0 equiv)

-

Reductant: DIBAL-H (1.0 M in Toluene, 1.2 – 1.5 equiv)

-

Solvent: Anhydrous THF or Toluene[3]

-

Quench: Saturated aqueous Rochelle’s Salt (Potassium Sodium Tartrate)

Step-by-Step Procedure:

-

Preparation: Dry the substrate under high vacuum for 1 hour. Dissolve in anhydrous THF (0.1 M) under Argon.

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: The ortho-methyl group provides steric bulk, but temperature control is still vital to ensure chemoselectivity.

-

Addition: Add DIBAL-H dropwise over 15 minutes. Ensure the internal temperature does not rise above -70°C.[4]

-

Incubation: Stir at -78°C for 2 hours.

-

Monitoring: Quench a small aliquot with MeOH and check by TLC. The intermediate aluminate is often stable on TLC (appears as a baseline spot) or converts to aldehyde upon silica contact.

-

Quenching (The "Fieser" or Rochelle Method):

-

While still cold, add MeOH (excess) dropwise to destroy excess hydride.[3]

-

Add saturated Rochelle’s salt solution (equal volume to reaction solvent).

-

Allow the mixture to warm to Room Temperature and stir vigorously for 1–2 hours. Trustworthiness Note: The mixture will initially be a cloudy emulsion. You must stir until two clear layers form. Do not rush this step.

-

-

Isolation: Extract with

or EtOAc. The aldehyde product is usually obtained in high purity after solvent evaporation.

Troubleshooting & Optimization (Expertise)

Reaction Matrix: Common Pitfalls

| Issue | Probable Cause | Corrective Action |

| Low Yield in Suzuki | Protodehalogenation (Iodine replaced by H). | Solvent is too "wet" or reaction runs too long. Switch to anhydrous dioxane; reduce time. |

| Amide Hydrolysis | Base concentration too high during coupling. | The ortho-methyl usually protects against this, but if observed, switch base to |

| Over-reduction (Alcohol formation) | Temperature spike during DIBAL addition. | Ensure -78°C is maintained. If problem persists, switch to Schwartz's Reagent ( |

| Poor Solubility | Poly-aromatic product. | Switch solvent to n-Butanol or DMF for the coupling step. |

Advanced Strategy: C-H Activation

If the C-5 Iodine is preserved, the C-1 amide can direct Palladium-catalyzed C-H activation at the C-6 position .

-

Note: Standard Directed Ortho Metalation (DoM) using s-BuLi is NOT recommended while the iodine is present, as Lithium-Halogen exchange at C-5 will be faster than deprotonation at C-6. Use Pd(OAc)2 catalyzed C-H olefination (Heck-type) or arylation for C-6 functionalization.

References

-

Suzuki-Miyaura Coupling Protocols

-

Amide Reduction (DIBAL-H)

-

Buchwald-Hartwig Amination (Alternative C-5 Functionalization)

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

-

-

Compound Data

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12352100 (Analog). Link

-

Sources

- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. N,N-ジメチルベンズアミド 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. oiccpress.com [oiccpress.com]

- 7. youtube.com [youtube.com]

Application Note: Optimized Cross-Coupling Strategies for 5-Iodo-2-methyl-N,N-dimethylbenzamide Scaffolds

Introduction & Strategic Analysis

The scaffold 5-Iodo-2-methyl-N,N-dimethylbenzamide represents a "privileged structure" in medicinal chemistry, frequently appearing in the synthesis of kinase inhibitors (e.g., p38 MAP kinase pathways) and GPCR ligands. Its utility stems from the orthogonal reactivity of its functional groups: the chemically robust amide, the sterically defining methyl group, and the highly reactive aryl iodide.

However, this specific substitution pattern presents a unique "Goldilocks" challenge in cross-coupling:

-